Equipotent DNA Polymerase III Inhibition Compared to the Parent 6-(Benzylamino)uracil
In a direct series of 6-(benzylamino)uracil analogues, the 5-bromo derivative retained complete inhibitory activity against B. subtilis DNA polymerase III, demonstrating equal potency to the unsubstituted parent compound [1]. This is in stark contrast to 5-methyl and 5-ethyl analogues, which suffered a drastic loss of activity, establishing that the 5-bromo substitution is uniquely tolerated among small alkyl and halogen groups [1]. Precise IC50 values for individual compounds were not reported in the source, but the explicit qualitative comparison of potent versus inactive states provides a critical decision node for analogue selection.
| Evidence Dimension | Inhibitory activity against B. subtilis DNA polymerase III |
|---|---|
| Target Compound Data | Described as equipotent to the parent 6-(benzylamino)uracil [1] |
| Comparator Or Baseline | Parent 6-(benzylamino)uracil: active | 5-methyl analogue: drastically decreased activity | 5-ethyl analogue: drastically decreased activity [1] |
| Quantified Difference | Target compound retains full potency; 5-methyl and 5-ethyl analogues are essentially inactive [1] |
| Conditions | B. subtilis DNA polymerase III inhibition assay (details not specified in the abstract) [1] |
Why This Matters
This specific tolerability profile means that 5-Bromo-6-(benzylamino)uracil is the only analogue in its class that maintains potent target engagement while possessing a synthetic handle (the bromine atom) for further chemical elaboration, a dual advantage for probe development.
- [1] Trantolo, D. J., Wright, G. E., & Brown, N. C. (1986). Inhibitors of Bacillus subtilis DNA Polymerase III. Influence of Modifications in the Pyrimidine Ring of Anilino- and (Benzylamino)pyrimidines. Journal of Medicinal Chemistry, 29(5), 676–681. View Source
